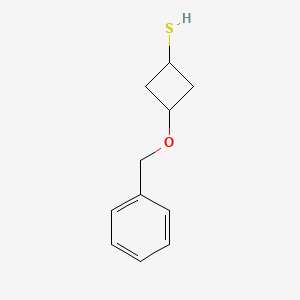

3-(Benzyloxy)cyclobutane-1-thiol

Description

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

3-phenylmethoxycyclobutane-1-thiol |

InChI |

InChI=1S/C11H14OS/c13-11-6-10(7-11)12-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |

InChI Key |

JYAHDISNZRVCJB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1S)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrogenation of Diethyl 3-(Benzyloxy)cyclobutane-1,1-dicarboxylate

One of the well-documented approaches to access cyclobutane derivatives with benzyloxy substituents involves the catalytic hydrogenation of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate. This method can be adapted to ultimately yield the thiol derivative through subsequent functional group transformations.

Procedure Summary:

- Starting Material: Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.

- Catalyst: 10% Palladium on activated carbon or palladium dihydroxide on carbon.

- Solvent: Ethanol.

- Conditions: Hydrogenation at room temperature or 50 psi pressure for 3 to 18 hours.

- Outcome: High yields (64% to 91.5%) of the hydrogenated intermediate, which can be further converted to thiol derivatives by appropriate chemical modifications.

| Entry | Catalyst & Loading | Solvent | Temperature | Pressure | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 10% Pd/C (20% eq.) | EtOH | 20 °C | Atmospheric | Overnight | 91.5 | Product evaporated under reduced pressure |

| 2 | 20% Pd(OH)₂ on carbon (20 mol%) | EtOH | 20 °C | 50 psi | 3 hours | 72 | Filtration through celite, purified by silica gel chromatography |

| 3 | 10% Pd/C (10% w/w) | EtOH | 20 °C | 50 psi | 3.5 hours | 64 | Purified by silica gel chromatography |

Source: Experimental data compiled from multiple hydrogenation procedures for related cyclobutane derivatives.

This hydrogenation step typically reduces double bonds or other reducible groups present in precursor molecules, setting the stage for further functionalization at the cyclobutane 1-position.

Photochemical Approaches to Functionalized Cyclobutanes

Photochemical [2+2] cycloadditions have been utilized in the synthesis of cyclobutane derivatives bearing benzyloxy groups. These methods involve intramolecular or intermolecular photocycloaddition of suitably functionalized dienes or enones, followed by hydrogenolysis to remove protecting groups and introduce desired functionalities.

- Use of chiral Lewis acid catalysts for enantioselective cycloadditions.

- Formation of cis-fused cyclobutane intermediates.

- Subsequent debenzylation via hydrogenolysis to reveal free hydroxyl or thiol groups.

While direct preparation of 3-(Benzyloxy)cyclobutane-1-thiol via photochemical methods is less common, these approaches provide valuable intermediates for further functionalization.

Source: University of Wisconsin dissertation and related total synthesis studies.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)cyclobutane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Scientific Research Applications

Scientific Research Applications

3-(Benzyloxy)cyclobutane-1-thiol serves as a crucial intermediate in the synthesis of complex organic molecules. It is also studied for its potential biological activities and interactions with biomolecules.

Specific applications:

- Organic synthesis 3-(Benzyloxy)cyclobutane-1-thiol is utilized as an intermediate in creating more complex organic molecules.

- Medicinal chemistry This compound acts as a precursor in the synthesis of pharmaceutical agents, including HIV-1 reverse transcriptase inhibitors and PLK inhibitors.

- Medical imaging 3-(Benzyloxy)cyclobutane-1-thiol is used in the production of medical imaging agents and other industrial chemicals.

Chemical Reactions

3-(Benzyloxy)cyclobutane-1-thiol is involved in various chemical reactions due to its thiol and benzyloxy functional groups.

Types of reactions:

- Oxidation The thiol group can undergo oxidation to form disulfides or sulfonic acids.

- Reduction The compound can be reduced to form the corresponding alcohol. Debenzylation can also occur using hydrogen and palladium on charcoal .

- Substitution The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Reagents and conditions:

- Oxidizing agents Hydrogen peroxide can be used for oxidation reactions.

- Reducing agents Lithium aluminum hydride can be used for reduction reactions.

- Nucleophiles Nucleophiles are used for substitution reactions.

Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

The products of these reactions depend on the specific reagents and conditions used, yielding disulfides from thiol oxidation or a variety of substituted cyclobutane derivatives from substitution reactions.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the benzyloxy group can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Cyclobutane Derivatives

The properties of cyclobutane derivatives are heavily influenced by functional groups. Below is a comparative analysis of 3-(Benzyloxy)cyclobutane-1-thiol with analogous compounds:

1-Benzylcyclobutane-1-carboxylic Acid (C₁₂H₁₄O₂, MW 190.24 g/mol)

- Structure : Carboxylic acid (-COOH) at position 1 and benzyl (-CH₂C₆H₅) at position 1.

- Key Properties: Higher polarity due to the carboxylic acid group (pKa ~4-5), enabling salt formation. Used in organic synthesis as a building block for esters or amides.

- Safety: Not classified under GHS hazards, suggesting lower reactivity compared to thiols .

3-(Benzyloxy)cyclobutane-1-ol (C₁₁H₁₄O₂, MW 178.23 g/mol)

- Structure : Hydroxyl (-OH) at position 1 and benzyloxy at position 3.

- Key Properties :

- Lower acidity (pKa ~15–16) compared to thiols (pKa ~10–11).

- Prone to oxidation or etherification reactions.

- Applications include intermediates in agrochemicals or surfactants.

3-(Benzyloxy)cyclobutane-1-amine (C₁₁H₁₅NO, MW 177.25 g/mol)

- Structure: Amino (-NH₂) at position 1 and benzyloxy at position 3.

- Key Properties :

- Basic (pKa ~9–10), enabling coordination with metals or protonation.

- Used in catalysis or drug discovery for nitrogen-containing scaffolds.

Data Table: Comparative Analysis of Cyclobutane Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|

| 3-(Benzyloxy)cyclobutane-1-thiol | C₁₁H₁₄OS | 194.29 | Thiol, Benzyloxy | High nucleophilicity, air-sensitive | Drug intermediates, disulfide formation |

| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | 190.24 | Carboxylic acid, Benzyl | Acidic, solid state | Organic synthesis, esterification |

| 3-(Benzyloxy)cyclobutane-1-ol | C₁₁H₁₄O₂ | 178.23 | Alcohol, Benzyloxy | Moderate reactivity, higher melting point | Surfactants, solvents |

| 3-(Benzyloxy)cyclobutane-1-amine | C₁₁H₁₅NO | 177.25 | Amine, Benzyloxy | Basic, metal coordination | Catalysis, pharmaceuticals |

Research Findings and Reactivity Trends

Thiol vs. Carboxylic Acid :

- The thiol group in 3-(Benzyloxy)cyclobutane-1-thiol is less acidic than the carboxylic acid in 1-Benzylcyclobutane-1-carboxylic acid but more reactive toward electrophiles (e.g., alkylation or oxidation to disulfides) .

- Thiols exhibit stronger odor and higher volatility compared to carboxylic acids, necessitating specialized handling.

- Thiol vs. Alcohol: Thiols oxidize more readily than alcohols (e.g., forming disulfides with H₂O₂), whereas alcohols require stronger oxidizing agents. The benzyloxy group in both compounds can be cleaved via hydrogenolysis (H₂/Pd), but the thiol’s -SH group may require protection during such reactions.

Thiol vs. Amine :

- Thiols are less basic than amines but better nucleophiles in SN₂ reactions.

- Cyclobutane ring strain enhances reactivity in all derivatives, but amines are more prone to protonation under acidic conditions.

Q & A

Basic: What are the recommended synthetic routes for 3-(Benzyloxy)cyclobutane-1-thiol, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis of 3-(Benzyloxy)cyclobutane-1-thiol can be adapted from protocols for structurally related cyclobutane derivatives. Key approaches include:

- Nucleophilic Substitution : Reacting a cyclobutane precursor (e.g., 3-bromo- or 3-chlorocyclobutane derivative) with benzyloxy thiolate under anhydrous conditions. For example, using tetrahydrofuran (THF) as a solvent and triethylamine as a base to deprotonate the thiol precursor (similar to ) .

- Protection/Deprotection Strategies : Introducing the benzyloxy group via benzyl bromide in the presence of a base, followed by thiolation. Reaction temperature (20–60°C) and stoichiometric ratios (1:1.2 for nucleophile:substrate) significantly impact yield.

Optimization Tips : - Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the thiol derivative from byproducts.

Basic: What analytical techniques are most effective for characterizing 3-(Benzyloxy)cyclobutane-1-thiol, and how are spectral data interpreted?

Methodological Answer:

Key Techniques :

| Technique | Parameters | Purpose |

|---|---|---|

| NMR | H (400 MHz), C (100 MHz), DMSO-d6 | Confirm substitution pattern and benzyloxy/thiol group integration. |

| FT-IR | 2500–2600 cm (S-H stretch) | Identify thiol functionality; absence indicates oxidation to disulfide. |

| Mass Spectrometry | ESI-MS (positive ion mode) | Verify molecular ion peak [M+H] and fragmentation patterns. |

| Data Interpretation : |

- H NMR : Look for cyclobutane ring protons as multiplet (δ 2.5–3.5 ppm), benzyloxy protons as singlet (δ 4.5–5.0 ppm).

- S-H Signal : Often weak in NMR due to exchange broadening; FT-IR is more reliable.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 3-(Benzyloxy)cyclobutane-1-thiol?

Methodological Answer:

SAR studies should focus on modifying key functional groups while retaining the cyclobutane core:

Variation of Substituents :

- Replace benzyloxy with other alkoxy groups (e.g., methyl, allyl) to assess steric/electronic effects.

- Compare thiol (-SH) with disulfide (-S-S-) or sulfonic acid (-SO3H) derivatives.

Biological Assays :

- Screen for enzyme inhibition (e.g., cysteine proteases via thiol-disulfide exchange) using fluorogenic substrates.

- Evaluate cytotoxicity in cell lines (e.g., HeLa, HEK293) via MTT assays.

Example Findings :

- shows that replacing -OH with -NH2 in similar compounds alters cytotoxicity, suggesting the thiol group’s redox activity may enhance target binding.

Advanced: How can researchers resolve contradictions in reported reactivity data for 3-(Benzyloxy)cyclobutane-1-thiol derivatives?

Methodological Answer:

Contradictions (e.g., variable oxidation stability or regioselectivity) often arise from:

- Impurity Profiles : Trace metals (e.g., Fe) accelerate thiol oxidation. Use chelating agents (EDTA) during synthesis .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize thiolate intermediates, while protic solvents (MeOH) promote disulfide formation.

Resolution Strategies : - Conduct control experiments with rigorously purified reagents.

- Use DFT calculations to predict regioselectivity in substitution reactions.

Advanced: What methodologies are used to investigate the interaction of 3-(Benzyloxy)cyclobutane-1-thiol with biological targets?

Methodological Answer:

Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized proteins (e.g., glutathione reductase).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics.

Computational Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with cysteine-rich active sites.

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.

Basic: What are the stability considerations for storing and handling 3-(Benzyloxy)cyclobutane-1-thiol?

Methodological Answer:

- Storage : Under inert atmosphere (N/Ar) at -20°C to prevent oxidation. Use amber vials to avoid light-induced degradation.

- Handling : Add antioxidants (e.g., BHT) to stock solutions. Test purity via HPLC before critical experiments .

Advanced: How can synthetic protocols be optimized for scalable production of 3-(Benzyloxy)cyclobutane-1-thiol without compromising purity?

Methodological Answer:

Optimization Parameters :

| Factor | Optimal Condition | Impact |

|---|---|---|

| Catalyst | 10 mol% DMAP | Accelerates substitution reactions. |

| Solvent | Anhydrous THF | Balances reactivity and solubility. |

| Temperature | 40°C | Maximizes yield while minimizing side reactions. |

| Scale-Up Tips : |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.